

# Structural Elucidation of Tigloidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tigloidine** is a naturally occurring tropane alkaloid found as a minor constituent in several plants of the Solanaceae family, such as Datura and Duboisia species. As an ester of pseudotropine and tiglic acid, its structure is characterized by the bicyclic tropane core. **Tigloidine** exhibits anticholinergic properties by acting as a competitive antagonist of muscarinic acetylcholine receptors. This technical guide provides an in-depth overview of the structural elucidation of **tigloidine**, detailing the key analytical techniques, experimental protocols, and data interpretation involved in confirming its molecular architecture.

# Introduction to Tigloidine

**Tigloidine** (also known as tiglylpseudotropine) is a secondary metabolite belonging to the tropane alkaloid class. These compounds are known for their significant physiological effects, primarily due to their interaction with the central and peripheral nervous systems.[1] The core structure of **tigloidine** is the 8-methyl-8-azabicyclo[3.2.1]octane system, characteristic of tropanes. Its specific identity is defined by the esterification of the  $3\beta$ -hydroxyl group of pseudotropine with tiglic acid. Understanding its precise three-dimensional structure is fundamental for elucidating its mechanism of action, exploring its therapeutic potential, and guiding synthetic efforts.

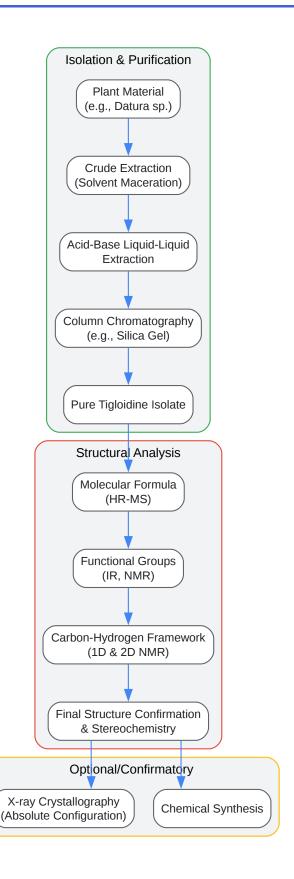


The structural elucidation of a natural product like **tigloidine** follows a systematic workflow, beginning with isolation and purification, followed by a combination of spectroscopic and spectrometric analyses to determine its molecular formula, connectivity, and stereochemistry.

# **General Workflow for Structural Elucidation**

The process of determining the structure of a novel or isolated alkaloid involves a multi-step analytical approach. Each step provides crucial pieces of information that, when combined, reveal the complete molecular structure.





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Caption: General workflow for the structural elucidation of an alkaloid.



# **Quantitative Data and Spectroscopic Analysis**

The definitive structure of **tigloidine** is established through the combined interpretation of data from mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: General Properties of Tigloidine

Property	Value
Molecular Formula	C13H21NO2
Molecular Weight	223.31 g/mol
IUPAC Name	(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-methylbut-2-enoate
Alkaloid Class	Tropane Alkaloid
Core Components	Pseudotropine, Tiglic Acid

### **Mass Spectrometry (MS)**

High-resolution mass spectrometry (HR-MS) is employed to determine the exact mass of the molecule, which in turn provides its elemental composition. Tandem MS (MS/MS) experiments induce fragmentation, offering clues about the molecule's substructures.

Table 2: Representative Mass Spectrometry Data for **Tigloidine** 



lon	m/z (calculated)	Description
[M+H]+	224.1645	Protonated molecular ion.  Confirms the molecular weight.
[M-C5H8O2] <sup>+</sup>	124.1121	Fragment resulting from the cleavage of the ester bond and loss of tiglic acid. Corresponds to the protonated pseudotropine core.
[C <sub>5</sub> H <sub>7</sub> O] <sup>+</sup>	83.0497	Fragment corresponding to the tigloyl cation, resulting from cleavage at the ester linkage.
[M-C5H7O2-CH3]+	122.1015	Fragment showing loss of the tigloyl group followed by cleavage of the N-methyl group from the tropane ring.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. <sup>1</sup>H NMR identifies the chemical environment of hydrogen atoms, while <sup>13</sup>C NMR maps the carbon skeleton. 2D NMR experiments (like COSY and HMBC) establish correlations between atoms.

Note: A complete, published, and assigned NMR spectrum for **tigloidine** is not readily available. The following table is a composite representation based on the known spectral data of its constituent parts: the pseudotropine (tropane-3 $\beta$ -ol) core and the tigloyl moiety. Chemical shifts are reported in ppm ( $\delta$ ) and are subject to minor variations based on solvent and concentration.[2][3]

Table 3: Representative <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for **Tigloidine** (in CDCl<sub>3</sub>)



Position / Group	<sup>1</sup> H Chemical Shift (δ, ppm)	<sup>13</sup> C Chemical Shift (δ, ppm)	Description
Pseudotropine Moiety			
Η-3α	~5.1-5.3 (m)	~65-68	Methine proton at the ester linkage (axial)
H-1, H-5	~3.1-3.3 (br s)	~61-64	Bridgehead protons
N-CH <sub>3</sub>	~2.3-2.5 (s)	~40-42	N-methyl group singlet
H-2, H-4 (axial)	~2.0-2.2 (m)	~34-36	Axial protons adjacent to C-3
H-2, H-4 (equatorial)	~1.8-2.0 (m)	~34-36	Equatorial protons adjacent to C-3
H-6, H-7 (endo)	~1.5-1.7 (m)	~26-28	Endo protons on the six-membered ring
H-6, H-7 (exo)	~1.9-2.1 (m)	~26-28	Exo protons on the six-membered ring
Tigloyl Moiety			
C=O	-	~167-170	Ester carbonyl carbon
C-2'	-	~127-129	Quaternary olefinic carbon (attached to methyl)
C-3'	~6.8-7.0 (qq)	~138-140	Olefinic proton
C-4' (CH <sub>3</sub> )	~1.8-1.9 (d)	~14-16	Methyl group on the double bond (trans to H)
C-5' (CH <sub>3</sub> )	~1.8-1.9 (s)	~12-14	Methyl group on the double bond (attached to C-2')

# **Detailed Experimental Protocols**



The following sections provide generalized yet detailed protocols for the key experiments involved in the structural elucidation of **tigloidine**.

# **Isolation and Purification of Tigloidine**

This protocol describes a standard acid-base liquid-liquid extraction method suitable for isolating tropane alkaloids from plant material.[4]

- Maceration and Extraction:
  - Grind dried and powdered plant material (e.g., leaves or roots of Datura stramonium).
  - Macerate the powder in methanol or chloroform for 24-48 hours at room temperature to extract the crude alkaloid mixture.
  - Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.

#### Acid-Base Extraction:

- Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid. This protonates the basic alkaloids, making them water-soluble.
- Wash the acidic aqueous solution with a non-polar solvent like hexane or diethyl ether to remove neutral impurities (fats, waxes, etc.). Discard the organic layer.
- Basify the aqueous layer by slowly adding a base (e.g., ammonium hydroxide or sodium carbonate solution) until the pH reaches 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
- Extract the basified aqueous solution multiple times with dichloromethane or chloroform.
   The freebase alkaloids will move into the organic layer.

#### Purification:

 Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a total alkaloid fraction.



- Perform column chromatography on the fraction using a silica gel stationary phase and a gradient mobile phase (e.g., a mixture of chloroform and methanol with increasing polarity) to separate the individual alkaloids.
- Collect fractions and monitor by thin-layer chromatography (TLC) to isolate pure tigloidine.

### **UPLC-qTOF Mass Spectrometry**

This protocol outlines the analysis of the purified alkaloid using Ultra-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight mass spectrometer.[5][6]

- Sample Preparation:
  - Dissolve a small amount (~1 mg/mL) of the purified tigloidine isolate in a suitable solvent, such as methanol or acetonitrile.
  - Filter the sample through a 0.22 μm syringe filter before injection.
- Chromatographic Conditions (UPLC):
  - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μm particle size).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
  - Flow Rate: 0.3-0.5 mL/min.
  - Column Temperature: 30-40 °C.
- Mass Spectrometer Conditions (qTOF):
  - Ionization Mode: Electrospray Ionization, Positive (ESI+).
  - Capillary Voltage: 3.0 kV.



- Source Temperature: 120-150 °C.
- Scan Range: m/z 50-1000.
- Acquisition Mode: Acquire data in both low collision energy (for precursor ions) and high collision energy (MS/MS, for fragmentation data) modes.

### NMR Spectroscopy

This protocol describes the steps for acquiring 1D and 2D NMR spectra for structural analysis.

[7]

- · Sample Preparation:
  - Dissolve 5-10 mg of pure tigloidine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  - Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift referencing (0.00 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Allow the sample to reach thermal equilibrium (typically 5-10 minutes).
  - ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include spectral width, number of scans (for adequate signal-to-noise), and relaxation delay.
  - <sup>13</sup>C NMR: Acquire a proton-decoupled 1D carbon spectrum. This often requires a larger number of scans due to the low natural abundance of <sup>13</sup>C.
  - 2D NMR:
    - COSY (Correlation Spectroscopy): To identify proton-proton (<sup>1</sup>H-<sup>1</sup>H) spin-spin couplings, revealing adjacent protons.



- HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments.

# X-ray Crystallography (Optional/Confirmatory)

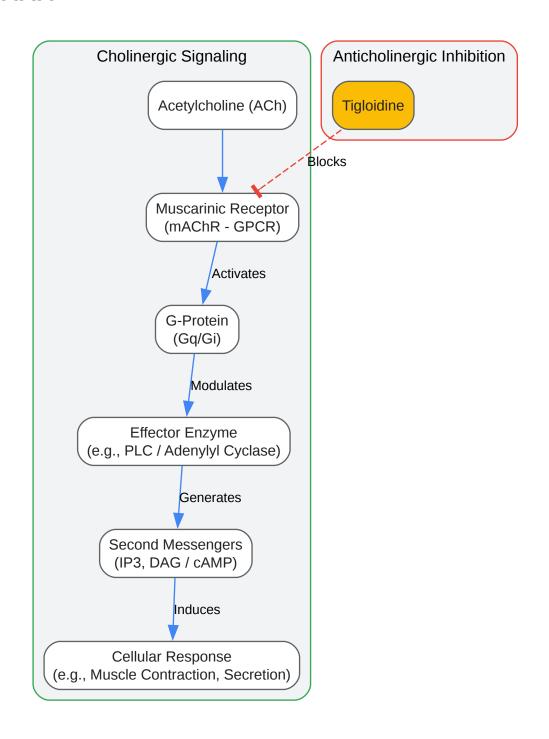
If a suitable single crystal of **tigloidine** can be grown, X-ray crystallography provides the most definitive structural proof, including absolute stereochemistry.

- Crystallization:
  - o Dissolve the pure compound in a minimal amount of a suitable solvent.
  - Slowly evaporate the solvent, or use vapor diffusion or cooling techniques to encourage the formation of single crystals of sufficient size (>0.1 mm) and quality.
- Data Collection:
  - Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
  - Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.
  - Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction pattern on a detector.
- Structure Solution and Refinement:
  - Process the diffraction data to determine the unit cell dimensions and space group.
  - Solve the phase problem using direct methods to generate an initial electron density map.
  - Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.

# **Mechanism of Action and Signaling Pathway**



**Tigloidine** functions as an anticholinergic agent. It acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors (GPCRs). By binding to these receptors without activating them, **tigloidine** prevents the neurotransmitter acetylcholine (ACh) from binding and initiating its downstream signaling cascade.[1][5][8]



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Caption: Anticholinergic action of **Tigloidine** at the muscarinic receptor.

### Conclusion

The structural elucidation of **tigloidine** is a classic example of natural product chemistry, relying on a synergistic combination of isolation techniques and advanced spectroscopic methods. While mass spectrometry establishes the molecular formula and key fragments, a full suite of 1D and 2D NMR experiments is indispensable for unambiguously assigning the complete covalent structure and relative stereochemistry. Confirmatory techniques like X-ray crystallography can provide absolute configuration. The detailed structural information derived from these methods is the cornerstone for understanding the pharmacology of **tigloidine** and for guiding future research in drug development and medicinal chemistry.

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